molecular formula C19H14BrNO3 B15146527 6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B15146527
M. Wt: 384.2 g/mol
InChI Key: RWXAXOQIGWUMIO-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C19H14BrNO3 and a molecular weight of 384.22 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid.

    Substitution: Formation of 6-amino-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid or 6-thio-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid.

Scientific Research Applications

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoline-4-carboxylic acid
  • 2-[2-(4-Methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
  • 6-Bromo-2-phenylquinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of both the bromo and methoxyphenyl groups, which can enhance its biological activity and selectivity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H14BrNO3

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO3/c1-24-15-7-3-12(4-8-15)2-6-14-11-17(19(22)23)16-10-13(20)5-9-18(16)21-14/h2-11H,1H3,(H,22,23)

InChI Key

RWXAXOQIGWUMIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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